molecular formula C14H16N2O2 B2396442 2-Cyclohexyl-1H-1,3-benzodiazole-4-carboxylic acid CAS No. 1021268-21-2

2-Cyclohexyl-1H-1,3-benzodiazole-4-carboxylic acid

Cat. No.: B2396442
CAS No.: 1021268-21-2
M. Wt: 244.294
InChI Key: NRBBBGUXXYXIHJ-UHFFFAOYSA-N
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Description

2-Cyclohexyl-1H-1,3-benzodiazole-4-carboxylic acid is a heterocyclic compound with the molecular formula C14H16N2O2. It is part of the benzimidazole family, which is known for its diverse biological activities and applications in various fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclohexyl-1H-1,3-benzodiazole-4-carboxylic acid typically involves the condensation of 1,2-phenylenediamine with cyclohexanecarboxylic acid under acidic conditions. This reaction forms the benzimidazole ring system, followed by carboxylation at the 4-position .

Industrial Production Methods

large-scale synthesis would likely involve optimization of the condensation reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-Cyclohexyl-1H-1,3-benzodiazole-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Cyclohexyl-1H-1,3-benzodiazole-4-carboxylic acid has various applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential antimicrobial and antiviral properties.

    Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-Cyclohexyl-1H-1,3-benzodiazole-4-carboxylic acid involves interaction with various molecular targets. It can inhibit specific enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Cyclohexyl-1H-1,3-benzodiazole-4-carboxylic acid is unique due to its cyclohexyl group, which can influence its chemical reactivity and biological activity compared to other benzimidazole derivatives .

Properties

IUPAC Name

2-cyclohexyl-1H-benzimidazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2/c17-14(18)10-7-4-8-11-12(10)16-13(15-11)9-5-2-1-3-6-9/h4,7-9H,1-3,5-6H2,(H,15,16)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRBBBGUXXYXIHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=NC3=C(C=CC=C3N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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